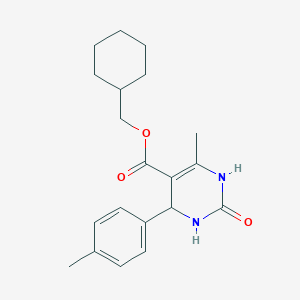![molecular formula C19H14N2O6 B394416 2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394416.png)
2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranochromene core, which is a fused ring system containing both pyran and chromene moieties, along with amino, nitro, and methoxy substituents.
Vorbereitungsmethoden
The synthesis of 2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Knoevenagel Condensation: This reaction involves the condensation of 4-hydroxycoumarin with an aldehyde or ketone in the presence of a base to form a coumarin derivative.
Michael Addition: The coumarin derivative undergoes a Michael addition with a nitroalkene to introduce the nitro group.
Cyclization: The intermediate product is then cyclized to form the pyranochromene core.
Amination and Methoxylation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as sodium borohydride or hydrogenation catalysts.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Wissenschaftliche Forschungsanwendungen
2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological systems, including its antimicrobial and antioxidant properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Pharmacology: Research is conducted to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. It may also interact with cellular receptors and signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The nitro group plays a significant role in its biological activity, as it can undergo bioreduction to form reactive intermediates that damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-amino-4-(3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one include:
2-amino-3-ethoxycarbonyl-4-(4’-methoxyphenyl)-4H-pyrano[3,2-c]chromene-6-methyl-5-one: This compound has an ethoxycarbonyl group instead of a nitro group and shows different biological activities.
2-(2-amino-3-methoxyphenyl)chromen-4-one: This compound lacks the nitro group and has a simpler structure, leading to different chemical properties and applications.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but a different core structure, resulting in distinct chemical reactivity and uses.
Eigenschaften
Molekularformel |
C19H14N2O6 |
|---|---|
Molekulargewicht |
366.3g/mol |
IUPAC-Name |
2-amino-4-(3-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C19H14N2O6/c1-25-11-6-4-5-10(9-11)14-15-17(27-18(20)16(14)21(23)24)12-7-2-3-8-13(12)26-19(15)22/h2-9,14H,20H2,1H3 |
InChI-Schlüssel |
SJLQZJOQJWFCNE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2[N+](=O)[O-])N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL (2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394334.png)
![Methyl 4-[3-(4-ethoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate](/img/structure/B394335.png)
![Ethyl {[4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-yl]amino}acetate](/img/structure/B394336.png)

![ethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B394340.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394342.png)

![5-[[4-[(2-Chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B394345.png)
![3-(4-CHLOROPHENYL)-5-PHENYL-2-(3,4,4-TRIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE](/img/structure/B394346.png)

![3-(3-nitrophenyl)-5-phenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B394349.png)

![ethyl 5-(3,4-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394355.png)
![ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394356.png)
